Technical Whitepaper: 7-(4-t-Butylphenyl)-7-oxoheptanoic Acid
Technical Whitepaper: 7-(4-t-Butylphenyl)-7-oxoheptanoic Acid
Executive Summary
7-(4-t-Butylphenyl)-7-oxoheptanoic acid (CAS: 898791-45-2) is a specialized functionalized aromatic keto-acid widely utilized in organic synthesis, hapten design, and medicinal chemistry.[1][2][3][4][5][6] Characterized by a lipophilic tert-butylphenyl "head" and a hydrophilic carboxylic acid "tail" separated by a 7-carbon keto-linker, this molecule serves as a critical intermediate for introducing bulky hydrophobic moieties into biological systems with precise spatial orientation.
This guide provides a comprehensive technical analysis of its physicochemical properties, robust synthetic methodologies, and reactivity profiles, designed for researchers requiring high-purity application standards.
Chemical Identity & Structural Analysis[1]
| Property | Specification |
| IUPAC Name | 7-(4-tert-butylphenyl)-7-oxoheptanoic acid |
| CAS Registry Number | 898791-45-2 |
| Molecular Formula | C₁₇H₂₄O₃ |
| Molecular Weight | 276.37 g/mol |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
| InChI Key | QUTDCEYUFAPSIR-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid |
| Melting Point | 85–90 °C (Predicted/Analogous) |
Structural Significance
The molecule features three distinct functional zones:
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The tert-Butylphenyl Group: A bulky, lipophilic domain that mimics hydrophobic amino acid side chains or steroid cores. It is often the target epitope in immunological studies.
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The Keto-Linker (C7): A 7-carbon chain containing a benzylic ketone. The ketone activates the aromatic ring for further functionalization and serves as a reduction target. The chain length (pimelic acid derivative) provides a specific ~9–10 Å spacing, distinct from shorter succinyl (C4) or glutaryl (C5) linkers.
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The Terminal Carboxylic Acid: The reactive handle for conjugation (e.g., NHS-ester formation) or immobilization onto solid supports.
Physicochemical Profile
Understanding the solubility and stability profile is essential for experimental design.
| Parameter | Value/Description | Context |
| LogP (Predicted) | ~4.2 ± 0.4 | Highly lipophilic due to the t-butyl and phenyl groups. Requires organic co-solvents for aqueous reactions. |
| pKa (Acid) | 4.75 ± 0.10 | Typical aliphatic carboxylic acid. Deprotonated at physiological pH (7.4). |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in neutral water. Soluble in alkaline buffers (pH > 8). |
| Solubility (Organic) | High | Soluble in DCM, DMSO, Methanol, Ethyl Acetate, and THF. |
| Stability | High | Stable under ambient conditions. The benzylic ketone is susceptible to reduction; the t-butyl group prevents para-oxidation. |
Synthetic Methodology: Friedel-Crafts Acylation[7][8][9]
The most robust route to 7-(4-t-Butylphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of tert-butylbenzene using pimelic anhydride (or a pimeloyl chloride derivative). This method offers high regioselectivity (para-substitution) due to the steric bulk of the tert-butyl group.
Reaction Logic[7]
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Substrate: tert-Butylbenzene (Steric bulk directs incoming electrophile to the para position).
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Electrophile: Acylium ion generated from Pimelic Anhydride.
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Catalyst: Aluminum Chloride (AlCl₃) - Stoichiometric amount required (complexes with the product ketone).
Detailed Protocol
Safety Note: This reaction evolves HCl gas. Perform in a fume hood with a scrubber. AlCl₃ is water-reactive.
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Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet, suspend Aluminum Chloride (AlCl₃, 2.2 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane .
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Acylating Agent: Add Pimelic Anhydride (1.0 equiv) to the suspension. Cool the mixture to 0–5 °C using an ice bath.
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Substrate Addition: Add tert-Butylbenzene (1.1 equiv) dropwise over 30 minutes. The slight excess ensures complete consumption of the anhydride.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS. The solution will turn dark red/brown (acylium complex).
-
Quench: Pour the reaction mixture slowly onto a mixture of Ice/Conc. HCl (to break the Al-complex). Stir vigorously until the organic layer separates.
-
Workup (Self-Validating Purification):
-
Separation: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Base Extraction (Critical Step): Extract the combined organic phases with 1M NaOH or Sat. Na₂CO₃ . The product (acid) moves to the aqueous phase; unreacted tert-butylbenzene remains in the organic phase.
-
Precipitation: Wash the basic aqueous layer with fresh DCM (to remove trace neutrals). Acidify the aqueous layer carefully with 6M HCl to pH < 2. The product will precipitate as a white solid.
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Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
-
Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene/Hexane.
Figure 1: Synthetic workflow for 7-(4-t-Butylphenyl)-7-oxoheptanoic acid via Friedel-Crafts acylation.
Reactivity & Functionalization
The molecule's dual functionality allows for versatile downstream modifications.
Carboxylic Acid Activation (Conjugation)
The terminal acid is readily activated for coupling to amines (e.g., proteins, linkers).
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Reagents: EDC/NHS or HATU/DIPEA.
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Mechanism: Formation of an active ester (NHS-ester) followed by nucleophilic attack by a primary amine.
-
Application: Creating immunogens (Hapten-BSA conjugates) for antibody production.
Ketone Reduction
The benzylic ketone can be reduced to a methylene group to increase lipophilicity and flexibility.
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Method A (Mild): Triethylsilane (Et₃SiH) / TFA.
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Method B (Classic): Wolff-Kishner (Hydrazine/KOH) or Clemmensen (Zn-Hg/HCl).
Metabolic Stability
In biological assays, the tert-butyl group blocks metabolic oxidation at the para position. However, the benzylic ketone is a potential site for enzymatic reduction to a chiral alcohol by carbonyl reductases.
Figure 2: Functionalization pathways and metabolic fate of the keto-acid core.
Applications in Drug Development
Hapten Synthesis & Immunology
This compound is a classic "spacer-hapten." The 7-carbon chain lifts the tert-butylphenyl epitope away from the carrier protein surface, preventing steric interference during antibody recognition.
-
Use Case: Generating antibodies to detect tert-butylphenyl residues in environmental contaminants or synthetic drug residues.
PROTAC Linker Design
The lipophilic nature of the tert-butylphenyl group, combined with the linear alkyl chain, makes this an excellent candidate for PROTAC (Proteolysis Targeting Chimera) linkers where solubility and cell permeability are required. The ketone provides a rigidifying element compared to a pure alkyl chain.
Metabolic Probes
Used as a substrate to study beta-oxidation or carbonyl reduction pathways. The tert-butyl group prevents ring hydroxylation, forcing metabolism to occur on the alkyl chain or ketone.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Avoid dust formation; use in a well-ventilated fume hood.
-
Storage: Store at 2–8 °C (refrigerated) under inert gas (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.
-
References
-
PubChem. (2025). 7-(4-tert-Butylphenyl)-7-oxoheptanoic acid (CID 24727044). National Library of Medicine. [Link]
-
Olah, G. A. (1973). Friedel-Crafts Chemistry.[7][8][9] Wiley-Interscience. (General reference for Acylation mechanism).
Sources
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 7-(4-Isopropylphenyl)-7-oxoheptanoic acid | 898791-39-4 | Benchchem [benchchem.com]
- 6. 7-(2-Iodophenyl)-7-oxoheptanoic acid | 898790-74-4 | Benchchem [benchchem.com]
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